Petunidin 3-arabinoside
Description
Overview of Anthocyanin Glycosides and Their Biological Significance
Anthocyanins are a major class of water-soluble pigments belonging to the flavonoid group of phenolic compounds. au.edu.syjapsonline.com They are responsible for many of the vibrant red, purple, and blue colors observed in the flowers, fruits, leaves, and other tissues of higher plants. au.edu.sycymitquimica.com In nature, anthocyanins rarely exist as free aglycones (anthocyanidins); instead, they are typically found as glycosides, meaning they are attached to one or more sugar molecules. au.edu.syresearchgate.net The sugar moiety is commonly attached at the 3-position on the C-ring or the 5-position on the A-ring of the anthocyanidin structure. japsonline.com There are over 1000 known types of anthocyanins, all derived from 27 basic anthocyanidin aglycones with various glycosylations and acylations. mdpi.com
The biological significance of anthocyanin glycosides extends to both plants and organisms that consume them. In plants, they play a crucial role in attracting pollinators and seed dispersers through their bright coloration. nih.gov They also protect plants from various environmental stressors, including UV radiation and cold temperatures. au.edu.synih.gov
For human health, the interest in anthocyanins has grown substantially due to their antioxidant properties. au.edu.symdpi.com These compounds can scavenge harmful free radicals like reactive oxygen and nitrogen species (ROS and RNS), which are implicated in cellular damage, aging, and various chronic diseases. mdpi.comnih.gov The antioxidant activity is influenced by the number and position of hydroxyl groups on their structure. au.edu.sy Research, including studies on cell lines and animals, has suggested a range of potential health benefits associated with anthocyanin consumption, such as anti-inflammatory, anti-carcinogenic, and cardioprotective effects. cymitquimica.commdpi.com
Classification of Petunidin (B3231668) 3-Arabinoside within the Flavonoid-3-O-Glycoside Family
Petunidin 3-arabinoside is classified as a flavonoid-3-O-glycoside. foodb.cafoodb.cahmdb.ca This classification places it within a specific subgroup of flavonoids characterized by an O-glycosidic bond at the C3-position of the flavonoid skeleton, linking the flavonoid to a carbohydrate moiety. foodb.cafoodb.ca
The core structure of this compound consists of the anthocyanidin petunidin. Petunidin is an O-methylated derivative of delphinidin (B77816). wikipedia.org The sugar component attached to petunidin in this compound is arabinose, a pentose (B10789219) sugar. cymitquimica.com This glycosidic linkage is a defining feature of its classification.
The broader family of flavonoid-3-O-glycosides is one of the most widespread groups of phenolic compounds in plants. frontiersin.org The glycosylation at the 3-position is a common modification for many types of flavonoids, not just anthocyanidins. frontiersin.org
Historical and Current Research Landscape of this compound Studies
Based on available literature, research specifically focused on this compound has been limited. foodb.cahmdb.ca Much of the existing research mentions this compound as part of broader analyses of anthocyanin profiles in various fruits and plants.
It has been identified as a component in a variety of berries, most notably those from the Vaccinium genus, such as bilberries (Vaccinium myrtillus), highbush blueberries (Vaccinium corymbosum), and lowbush blueberries (Vaccinium angustifolium). foodb.cahmdb.ca It has also been detected in other fruits like sparkleberries, strawberries, lingonberries, and grapes. foodb.ca The presence of this compound in these foods makes it a potential biomarker for their consumption. foodb.cahmdb.ca
Recent studies continue to identify and quantify this compound in various plant sources. For instance, it has been identified in the leaves, tuber skin, and flesh of certain potato varieties (Solanum tuberosum L.). mdpi.com Some research has explored its antioxidant capacity, a characteristic property of anthocyanins. medchemexpress.comchemfaces.commedchemexpress.com Studies involving rat models have detected this compound in plasma and urine after consumption of blueberry-containing diets, contributing to the understanding of its metabolic fate. phenol-explorer.eu
While comprehensive studies dedicated solely to this compound are not abundant, it is frequently included in phytochemical analyses and studies investigating the biological activities of anthocyanin-rich extracts. researchgate.netcirad.frmdpi.com
Structure
3D Structure of Parent
Properties
CAS No. |
679429-94-8 |
|---|---|
Molecular Formula |
C21H21ClO11 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol chloride |
InChI |
InChI=1S/C21H20O11.ClH/c1-29-15-3-8(2-12(24)17(15)26)20-16(32-21-19(28)18(27)13(25)7-30-21)6-10-11(23)4-9(22)5-14(10)31-20;/h2-6,13,18-19,21,25,27-28H,7H2,1H3,(H3-,22,23,24,26);1H/t13-,18-,19+,21-;/m0./s1 |
InChI Key |
DGLWRNZJQCODBU-IMBWBGPSSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Occurrence and Distribution of Petunidin 3 Arabinoside in Natural Systems
Identification and Quantification in Plant Species
The identification and quantification of petunidin (B3231668) 3-arabinoside are primarily achieved through advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods allow for the separation and precise identification of individual anthocyanin compounds from complex plant extracts.
Fruit-Bearing Plants
Petunidin 3-arabinoside has been identified in several fruit-bearing plants, where it is a component of the complex mixture of anthocyanins that determine fruit color.
Vaccinium spp. (Blueberries and Bilberries): Species within the Vaccinium genus are among the most significant sources of this compound. It is found in highbush blueberries (Vaccinium corymbosum), lowbush blueberries (Vaccinium angustifolium), and bilberries (Vaccinium myrtillus) scispace.com. In some cultivars, it can be one of the more abundant anthocyanins nih.gov. For instance, in certain blueberry varieties, petunidin-3-O-arabinoside is a notable component of their anthocyanin profile nih.gov.
Fragaria X ananassa (Strawberries): Strawberries have been found to contain this compound, although it is generally present in smaller quantities compared to other anthocyanins like pelargonidin (B1210327) 3-glucoside figshare.com.
Rubus idaeus (Raspberries): this compound has been detected in red raspberries, contributing to their characteristic color, though often as a minor component of the total anthocyanin content researchgate.netmdpi.com.
Floral Species
The vibrant colors of many flowers are due to the accumulation of anthocyanins in their petals.
Petunia spp. (Petunia hybrida): Petunias are known for their wide range of flower colors, which are determined by the specific anthocyanins they produce. The flavonoid biosynthetic pathway in Petunia hybrida can lead to the synthesis of petunidin-based anthocyanins dntb.gov.ua. While various petunidin glycosides have been identified in petunia flowers, the specific presence of this compound is not as commonly reported as other derivatives science.govmdpi.com.
Passiflora spp. (Passion Flowers): The intricate and colorful flowers of the Passiflora genus owe their appearance to a complex mixture of pigments. Studies on various Passiflora species have identified a range of anthocyanins, including derivatives of delphinidin (B77816), cyanidin (B77932), and petunidin mdpi.comnih.gov. In Passiflora caerulea, for instance, methylation of delphinidin leads to petunidin, which contributes to the light purple and pink sections of the corona filaments mdpi.com. However, the presence of this compound specifically has not been extensively documented.
Clitoria ternatea (Butterfly Pea): The vibrant blue color of the butterfly pea flower is due to a group of unique and stable anthocyanins called ternatins, which are polyacylated derivatives of delphinidin d-nb.infofrontiersin.orgresearchgate.netnih.govcabidigitallibrary.orgmiloa.eu. While the primary anthocyanidin is delphinidin, other common anthocyanidins like petunidin are recognized to be distributed in plants frontiersin.orgresearchgate.netcabidigitallibrary.orgresearchgate.net. However, specific reports on the presence of this compound in Clitoria ternatea are not prominent in the literature.
Other Plant Tissues
Anthocyanins are not limited to fruits and flowers and can be found in other plant tissues, often in response to developmental or environmental cues.
Leaves: In some plant species, leaves can accumulate significant amounts of anthocyanins, leading to red or purple foliage. For instance, the leaves of certain highbush blueberry (Vaccinium corymbosum) varieties have been analyzed for their phenolic content, which includes various flavonoids nih.gov. While anthocyanins like cyanidin 3-O-arabinoside have been identified in blueberry leaves, the specific quantification of this compound is less commonly detailed cabidigitallibrary.org.
Roots and Bulbs: The presence of anthocyanins in roots and bulbs is less common than in aerial parts of the plant but does occur in some species, often contributing to coloration. However, specific documentation of this compound in the roots or bulbs of the mentioned species is not widely available in scientific literature.
Comparative Analysis of this compound Profiles Across Cultivars and Ecotypes
The concentration of this compound can vary significantly among different cultivars and ecotypes of the same species. This variation is influenced by genetic factors that control the anthocyanin biosynthesis pathway.
In Vaccinium species, for example, studies have shown that the anthocyanin profile, including the content of this compound, differs between highbush and rabbiteye blueberry cultivars dntb.gov.ua. Some cultivars may have higher proportions of delphinidin and malvidin (B83408) arabinosides, while others may have more cyanidin galactosides dntb.gov.ua.
The following interactive table displays the content of this compound in different fruit-bearing plants.
| Plant Species | Cultivar/Variety | This compound Content (mg/100g FW) | Reference |
| Vaccinium corymbosum (Highbush Blueberry) | Not specified | Present | nih.gov |
| Vaccinium angustifolium (Lowbush Blueberry) | Not specified | Present | scispace.com |
| Vaccinium myrtillus (Bilberry) | Not specified | Present | scispace.com |
| Vitis vinifera (Grape) | General | Present as glucoside | wikipedia.orgresearchgate.net |
| Fragaria X ananassa (Strawberry) | Not specified | Detected | figshare.com |
| Rubus idaeus (Raspberry) | Not specified | Detected | researchgate.netmdpi.com |
| Prunus avium (Sweet Cherry) | Not specified | Detected | srce.hrunina.it |
Ecological Contexts of this compound Accumulation
The production and accumulation of this compound in plants are influenced by a variety of ecological factors. These environmental cues can trigger changes in the plant's secondary metabolism, leading to altered anthocyanin profiles.
Light intensity is a critical factor, with higher light levels often leading to increased anthocyanin synthesis as a protective mechanism against UV radiation frontiersin.orgcabidigitallibrary.org. Temperature also plays a significant role; for some plants, cooler temperatures can enhance anthocyanin production frontiersin.org. Soil composition and nutrient availability can also impact the synthesis of phenolic compounds, including anthocyanins frontiersin.org. The interplay of these environmental variables results in a dynamic regulation of this compound accumulation, reflecting the plant's adaptation to its specific ecological niche frontiersin.org.
Biosynthesis and Metabolic Pathways of Petunidin 3 Arabinoside
Overview of the General Phenylpropanoid Pathway
The journey to Petunidin (B3231668) 3-arabinoside begins with the general phenylpropanoid pathway, a crucial metabolic route in plants that converts the amino acid L-phenylalanine into a variety of essential compounds. nih.govfrontiersin.org This pathway serves as the primary carbon sink, channeling phenylalanine towards the synthesis of thousands of products, including flavonoids, monolignols, stilbenes, and coumarins. nih.govfrontiersin.org
The initial steps of this pathway are catalyzed by a series of well-characterized enzymes. Phenylalanine ammonia-lyase (PAL) first converts phenylalanine into trans-cinnamic acid. researchgate.net Following this, cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 enzyme anchored to the endoplasmic reticulum, hydroxylates trans-cinnamic acid to produce p-coumaric acid. frontiersin.orgmdpi.com Finally, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by adding a coenzyme A molecule, forming 4-coumaroyl-CoA. mdpi.com This molecule stands at a critical branch point, ready to be directed into various downstream pathways, including the one leading to flavonoids and anthocyanins. mdpi.comresearchgate.net
Delineation of the Anthocyanin Biosynthetic Pathway Leading to Petunidin Aglycone
From 4-coumaroyl-CoA, the synthesis of the petunidin aglycone (the non-sugar portion of the final molecule) proceeds through the dedicated anthocyanin biosynthetic pathway. This pathway is a specialized branch of the larger flavonoid route. mdpi.com The process begins when chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. researchgate.net This chalcone is then rapidly isomerized into naringenin by chalcone isomerase (CHI). encyclopedia.pub
Naringenin is a key intermediate that can be hydroxylated at different positions on its B-ring, which ultimately determines the final color of the anthocyanin. researchgate.net For the synthesis of petunidin, which has two hydroxyl groups and one methoxy (B1213986) group on its B-ring, the pathway proceeds through the formation of dihydromyricetin (B1665482). frontiersin.org
Several key enzymes are responsible for the specific chemical modifications that lead to the petunidin aglycone. The hydroxylation patterns of the B-ring are critical and are determined by two key enzymes:
Flavonoid 3'-hydroxylase (F3'H): This enzyme adds a hydroxyl group at the 3' position of the B-ring. nih.gov
Flavonoid 3',5'-hydroxylase (F3'5'H): This is a crucial enzyme for the synthesis of blue and purple anthocyanins. It adds hydroxyl groups to both the 3' and 5' positions of the B-ring of precursors like dihydrokaempferol (B1209521) (DHK) to produce dihydromyricetin (DHM). frontiersin.orgtandfonline.com DHM is the direct precursor for delphinidin (B77816) and its methylated derivatives, petunidin and malvidin (B83408). frontiersin.org
Once dihydromyricetin is formed, the pathway continues with the following enzymatic steps:
Dihydroflavonol 4-reductase (DFR): This enzyme reduces the 4-keto group of dihydroflavonols. In the case of petunidin synthesis, DFR converts dihydromyricetin into leucodelphinidin. encyclopedia.pubnih.gov
Anthocyanidin synthase (ANS) or Leucoanthocyanidin dioxygenase (LDOX): ANS catalyzes the oxidation of colorless leucoanthocyanidins (like leucodelphinidin) to form the corresponding colored anthocyanidins. encyclopedia.pubnih.gov The product in this case is delphinidin.
O-methyltransferase (OMT): To form the petunidin aglycone, the delphinidin molecule undergoes methylation. An O-methyltransferase enzyme transfers a methyl group to the 3'-hydroxyl group on the B-ring of delphinidin, yielding petunidin. researchgate.net
The following interactive table summarizes the key enzymes and their roles in the formation of the petunidin aglycone.
Enzymes in Petunidin Aglycone Biosynthesis| Enzyme | Abbreviation | Substrate(s) | Product |
|---|---|---|---|
| Chalcone Synthase | CHS | 4-coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone |
| Chalcone Isomerase | CHI | Naringenin Chalcone | Naringenin |
| Flavanone 3-hydroxylase | F3H | Naringenin | Dihydrokaempferol (DHK) |
| Flavonoid 3',5'-hydroxylase | F3'5'H | Dihydrokaempferol (DHK) | Dihydromyricetin (DHM) |
| Dihydroflavonol 4-reductase | DFR | Dihydromyricetin (DHM) | Leucodelphinidin |
| Anthocyanidin Synthase | ANS/LDOX | Leucodelphinidin | Delphinidin |
| O-methyltransferase | OMT | Delphinidin | Petunidin |
Glycosylation Mechanisms: Formation of the Arabinoside Linkage at the C3 Position
The final step in the biosynthesis of Petunidin 3-arabinoside is glycosylation, the attachment of a sugar moiety to the aglycone. This process is critical as it significantly increases the stability and solubility of the anthocyanin molecule. frontiersin.org This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).
Specifically, to form this compound, an arabinose sugar is attached to the hydroxyl group at the C3 position of the petunidin aglycone. This reaction is catalyzed by a specific UGT that utilizes UDP-arabinose as the sugar donor. nih.gov While the broader family of flavonoid 3-O-glycosyltransferases (UFGTs) is well-studied, the specific enzymes that transfer arabinose are less common than those that transfer glucose or rhamnose. nih.govfrontiersin.org The enzyme recognizes the petunidin aglycone and facilitates the transfer of the arabinose moiety from UDP-arabinose to the 3-hydroxyl position, forming the final this compound compound. nih.gov
Regulation of this compound Biosynthesis at the Gene and Enzyme Levels
The biosynthesis of this compound is a tightly controlled process, regulated at both the genetic and enzymatic levels to ensure its production occurs at the right time and in the right tissues. The expression of the structural genes encoding the biosynthetic enzymes is primarily controlled by a complex of transcription factors. nih.gov
This regulatory complex, often referred to as the MBW complex, consists of proteins from three different families: nih.gov
R2R3-MYB proteins: These are key determinants of which branch of the flavonoid pathway is activated. nih.gov
basic Helix-Loop-Helix (bHLH) proteins: These act as co-regulators with MYB proteins. nih.gov
WD40 repeat proteins: These proteins act as a scaffold, stabilizing the interaction between the MYB and bHLH proteins to form a functional transcriptional activation complex. researchgate.net
This MBW complex binds to the promoter regions of the "late" biosynthetic genes (LBGs) in the anthocyanin pathway, such as DFR and ANS, activating their transcription. encyclopedia.pubnih.gov The expression of "early" biosynthetic genes (EBGs) like CHS and CHI can be regulated by a different set of R2R3-MYB transcription factors, independently of the full MBW complex. encyclopedia.pub Environmental cues such as light and hormonal signals like jasmonates can influence the expression of these regulatory genes, thereby modulating the production of anthocyanins. researchgate.netmdpi.com For example, blue and red/blue light have been shown to increase the expression of key structural genes and the accumulation of petunidin. researchgate.net
Molecular Mechanisms of Biological Activities Associated with Petunidin 3 Arabinoside
In Vitro Antioxidant and Radical Scavenging Activities
Anthocyanins, including petunidin (B3231668) 3-arabinoside, are recognized for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.
The antioxidant and radical-scavenging activities of anthocyanins are fundamentally linked to their chemical structure. The presence of hydroxyl groups on the B-ring of the flavonoid skeleton is particularly important for these effects. The primary mechanisms by which anthocyanins neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) are hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT).
In the HAT mechanism, the anthocyanin molecule donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby stabilizing the radical and quenching its reactivity. The resulting anthocyanin radical is relatively stable due to the delocalization of the unpaired electron across the aromatic rings. The SET-PT mechanism involves the transfer of an electron from the anthocyanin to the free radical, forming an anthocyanin radical cation and an anion. The radical cation can then deprotonate to form a neutral radical. The catechol moiety (ortho-dihydroxy groups) on the B-ring, as seen in petunidin, is a key structural feature that enhances antioxidant capacity by stabilizing the resulting radical through the formation of an ortho-quinone. While these are the generally accepted mechanisms for anthocyanins, specific studies detailing the precise interactions of petunidin 3-arabinoside with various ROS and RNS are not extensively available in the current scientific literature.
The antioxidant capacity of anthocyanins is influenced by the structure of the aglycone (the non-sugar portion) and the nature and position of the glycosidic (sugar) attachments. While specific comparative data for this compound is limited, studies on related compounds provide valuable insights. For instance, research has shown that the aglycone petunidin is a potent antioxidant. However, the addition of a sugar moiety, such as arabinose, can influence this activity. Glycosylation can sometimes decrease antioxidant activity due to steric hindrance, which may impede the interaction with free radicals.
To provide context, the table below compares the antioxidant activities of petunidin's aglycone and its 3-O-glucoside derivative with other common anthocyanidins. It is important to note that direct comparative values for this compound are not available in the cited literature.
Table 1: Comparative Antioxidant Activities of Selected Anthocyanidins and Anthocyanins
| Compound | Assay | IC50 / EC50 (µM) | Source |
|---|---|---|---|
| Delphinidin (B77816) | DPPH• Scavenging | 3.74 | nih.gov |
| Cyanidin (B77932) | DPPH• Scavenging | 4.85 | nih.gov |
| Petunidin | α-Glucosidase Inhibition | 30.78 ± 1.17 | mdpi.com |
| Petunidin 3-O-glucoside | DPPH• Scavenging | 6.61 | nih.gov |
| Ascorbic acid (Standard) | DPPH• Scavenging | 7.28 | nih.gov |
This table is for illustrative purposes and includes data for closely related compounds due to the lack of specific comparative data for this compound in the reviewed literature.
Enzyme Inhibitory Mechanisms (In Vitro Studies)
This compound and related compounds have been investigated for their potential to inhibit various enzymes involved in metabolic processes.
Alpha-glucosidase is an enzyme located in the small intestine that is responsible for breaking down complex carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level. In vitro studies have evaluated the α-glucosidase inhibitory potential of various anthocyanidins. Petunidin, the aglycone of this compound, has demonstrated inhibitory activity against α-glucosidase with a half-maximal inhibitory concentration (IC50) of 30.78 ± 1.17 µM. mdpi.com Research on other anthocyanins suggests that glycosylation at the C3 position can weaken the inhibitory effect. mdpi.com However, specific studies on the α-glucosidase inhibitory activity of this compound are not currently available.
Table 2: In Vitro Alpha-Glucosidase Inhibitory Activity of Petunidin
| Compound | IC50 (µM) | Type of Inhibition | Source |
|---|---|---|---|
| Petunidin | 30.78 ± 1.17 | Competitive | mdpi.com |
| Acarbose (Standard) | 0.53 ± 0.06 | Competitive | mdpi.com |
Data for this compound is not available in the reviewed literature.
Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Consequently, inhibitors of xanthine oxidase are of therapeutic interest. An in vitro study that screened eighteen different anthocyanins for their xanthine oxidase inhibitory activity included this compound. In this comprehensive screening, this compound did not exhibit significant inhibitory activity against xanthine oxidase at concentrations up to 2000 µM. nih.govresearchgate.net
Table 3: In Vitro Xanthine Oxidase Inhibitory Activity of this compound
| Compound | IC50 (µM) | Source |
|---|---|---|
| This compound | >2000 (No significant inhibition) | nih.govresearchgate.net |
| Allopurinol (Standard) | 7.2 | nih.gov |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are crucial enzymes in the regulation of cyclic adenosine (B11128) monophosphate (cAMP) mediated pathways. semanticscholar.org The inhibition of these enzymes by secondary plant compounds like anthocyanins can have beneficial effects on cellular processes such as lipid metabolism. semanticscholar.org While direct studies on this compound are limited, research on structurally similar anthocyanins provides insight into its potential inhibitory activity against PDE.
Studies have investigated the effects of various anthocyanin-rich fruit juice extracts and pure anthocyanin compounds on the activity of PDE 3B. semanticscholar.org In this context, the aglycon cyanidin was found to be a more potent PDE inhibitor than its glycosylated forms. nih.gov Research has shown that other related compounds, such as peonidin-3-glucoside (B1200960) and cyanidin-3-arabinoside, are among the most active single compounds found in certain fruit extracts, with IC₅₀ values of 56 ± 20 µg/mL and 108 ± 6 µg/mL, respectively. semanticscholar.orgnih.gov
Further investigation into individual compounds revealed varying degrees of PDE inhibition. For instance, when PDE was incubated with cyanidin-3-arabinoside at a concentration of 600 µM, the enzyme's activity was reduced to 32.3 ± 2.9% of the solvent control. nih.gov Petunidin-3-glucoside, another related anthocyanin, demonstrated a weaker effect on PDE inhibition, with a calculated IC₅₀ value of 448 ± 39 µM. nih.gov At a concentration of 600 µM, petunidin-3-glucoside reduced PDE activity to around 40%, a level comparable to that of cyanidin-3-glucoside. nih.gov
The table below summarizes the inhibitory concentrations for several anthocyanins against PDE 3B, highlighting the range of activity observed among these related compounds.
| Compound | IC₅₀ Value (µM) |
| Cyanidin | 105 ± 11 |
| Peonidin-3-glucoside | 120 ± 44 |
| Cyanidin-3-arabinoside | 257 ± 13 |
| Cyanidin-3-glucoside | 299 ± 56 |
| Petunidin-3-glucoside | 448 ± 39 |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for managing hyperpigmentation. researchgate.net Research has been conducted on the inhibitory effects of various anthocyanins on this enzyme. While specific data on this compound is not available, studies on the closely related compound Petunidin 3-O-glucoside have demonstrated significant inhibitory activity. researchgate.netnih.gov
In a study evaluating one anthocyanidin and five anthocyanins, Petunidin 3-O-glucoside was identified as a potent tyrosinase inhibitor, acting in the micromolar concentration range. frontiersin.org Enzyme kinetics analysis confirmed that it functions as a competitive inhibitor. researchgate.netfrontiersin.org This mode of inhibition suggests that the compound binds to the active site of the tyrosinase enzyme, competing with the substrate. Molecular docking simulations have further supported this, indicating that inhibitors like Petunidin 3-O-glucoside can form a binary complex with the catalytic site of tyrosinase. researchgate.net
The inhibitory potency of Petunidin 3-O-glucoside and other related compounds against tyrosinase is detailed in the table below.
| Compound | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |
| Luteolinidin | 3.7 ± 0.1 | Competitive | 2.8 |
| Petunidin 3-O-glucoside | 10.3 ± 1.0 | Competitive | 9.0 |
| Delphinidin 3-O-galactoside | 41.3 ± 3.2 | Competitive | 51.9 |
Anti-inflammatory Activities in Cellular Models
Anthocyanins, as a class, are recognized for their anti-inflammatory properties, which are often attributed to their antioxidant capacity and their ability to modulate inflammatory signaling pathways. researchgate.netmdpi.com The petunidin aglycone, the core structure of this compound, has demonstrated anti-inflammatory effects in cellular models. In one study using RAW264.7 macrophage cells, petunidin was shown to reduce the mRNA expression of several key genes involved in osteoclastogenesis, including c-fos, nuclear factor of activated T-cells 1 (Nfatc1), matrix metalloproteinase-9 (Mmp9), cathepsin K (Ctsk), and dendritic cell-specific transmembrane protein (Dc-stamp). nih.gov
The general anti-inflammatory mechanism for many anthocyanins involves the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com In cellular models of inflammation, often induced by lipopolysaccharide (LPS), anthocyanins have been shown to suppress the production of pro-inflammatory mediators. mdpi.comdntb.gov.ua These mediators include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmdpi.com The suppression occurs through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov For example, studies on other anthocyanins have demonstrated a reduction in the levels of inflammatory mediators like iNOS, NO, IL-6, and TNF-α in LPS-stimulated cellular models. researchgate.net
Antimicrobial Activities in Microbiological Assays
The antimicrobial properties of flavonoids and their glycosides have been a subject of interest in scientific research. nih.gov These compounds can exert their effects through various mechanisms, including interactions with microbial membrane proteins and lipids, which can lead to membrane disruption and the inhibition of membrane-bound enzymes. nih.govmdpi.com
Currently, there is a lack of specific studies detailing the antimicrobial activity of this compound in microbiological assays. However, research on other anthocyanin glycosides provides some indication of the potential activity of this class of compounds. For example, studies on cyanidin-3-O-glucoside (C3G) have reported its activity against various bacterial strains. researchgate.net The minimum inhibitory concentration (MIC) of C3G against both Staphylococcus aureus and Escherichia coli was found to be greater than 5000 µg/mL. researchgate.net
Furthermore, modifying the structure of anthocyanins, such as by creating ester derivatives, has been shown to enhance their antibacterial effects. mdpi.com For instance, a lauric acid ester of cyanidin-3-O-glucoside (C3G-LA) exhibited significantly improved antibacterial activity, particularly against S. aureus, with a MIC of 0.3125 mg/mL. researchgate.net This suggests that the lipophilicity of the molecule can play a role in its antimicrobial efficacy. mdpi.com
The table below shows the MIC values for a cyanidin-3-O-glucoside lauric acid ester against several bacterial strains, illustrating the type of data generated in such assays.
| Bacterial Strain | MIC (mg/mL) of C3G-LA |
| Staphylococcus aureus | 0.3125 |
| Escherichia coli | 5 |
Role in Plant Defense Mechanisms Against Biotic and Abiotic Stresses
Anthocyanins, including compounds like this compound, play a multifaceted role in helping plants cope with a range of environmental challenges, encompassing both biotic and abiotic stresses. nih.govfrontiersin.org These pigments are not merely for coloration but are integral to the plant's defense arsenal. researchgate.net
Against abiotic stresses, anthocyanins provide crucial protection. They accumulate in epidermal cell vacuoles and act as a "sunscreen," shielding deeper tissues from damaging ultraviolet (UV-B) radiation. nih.govresearchgate.net By absorbing high-energy light, they protect the photosynthetic machinery in chloroplasts from photoinhibition and photooxidative damage, which can occur under conditions of excessive light. nih.govresearchgate.net Furthermore, anthocyanins are potent antioxidants and scavengers of reactive oxygen species (ROS), which are harmful byproducts generated during stress conditions like drought, extreme temperatures, and heavy metal exposure. nih.govresearchgate.net This antioxidant capacity helps to mitigate oxidative injury within plant cells. nih.gov
In terms of biotic stresses, such as attacks from herbivores and pathogens, anthocyanins also contribute to defense. nih.govnih.gov The red or purple coloration can act as a visual warning signal (aposematism) to herbivores, indicating the potential presence of toxic or unpalatable defense compounds. researchgate.net For example, some insects, like California maple aphids, tend to avoid red-pigmented leaves. nih.gov Additionally, anthocyanins can protect other photolabile chemical defenses within the leaf from being degraded by sunlight, thus maintaining the plant's chemical shield against pests. nih.gov The accumulation of related compounds, such as delphinidin-3-O-glucoside, has been observed to mitigate oxidative stress in plants during herbivory. researchgate.net
Advanced Analytical and Spectroscopic Methodologies for Petunidin 3 Arabinoside Research
Extraction and Sample Preparation Techniques
The initial and most critical step in the analysis of Petunidin (B3231668) 3-arabinoside is its efficient extraction from the source material. The choice and optimization of the extraction method significantly influence the final yield and purity of the analyte.
Conventional solvent extraction remains a fundamental technique for isolating anthocyanins, including Petunidin 3-arabinoside. The efficiency of this method is highly dependent on several key parameters, the optimization of which is crucial for maximizing recovery. The selection of an appropriate solvent is paramount; ethanol (B145695) and methanol (B129727), often acidified, are commonly used due to their polarity, which is suitable for dissolving anthocyanins.
Key parameters that are typically optimized include:
Solvent Composition: The ratio of solvent to water is a critical factor. For instance, studies on related phenolic compounds have shown that varying ethanol concentrations significantly impact extraction yield. mdpi.com
Temperature: Higher temperatures can increase the solubility and extraction rate of anthocyanins. However, excessive heat can lead to the degradation of these thermally sensitive compounds. sci-hub.se
Time: Longer extraction times generally lead to higher yields, but an optimal duration must be established to prevent compound degradation and minimize energy consumption. sci-hub.se
Solvent-to-Solid Ratio: This ratio affects the concentration gradient between the solid matrix and the liquid phase, influencing the mass transfer of the target compound into the solvent.
Response surface methodology (RSM) is often employed to systematically optimize these parameters and identify the ideal conditions for maximizing the extraction of phenolic compounds. nih.gov
Table 1: Optimized Parameters for Solvent-Assisted Extraction of Anthocyanins and Related Phenolic Compounds
| Parameter | Optimal Condition/Range | Source |
|---|---|---|
| Ethanol Concentration | 41% - 74.16% (v/v) | serbiosoc.org.rsmdpi.com |
| Temperature | 59 °C - 99.63 °C | mdpi.commdpi.com |
| Extraction Time | 10 - 30 min | mdpi.commdpi.com |
| Liquid-to-Solid Ratio | 10 mL/g - 41.06 mL/g | mdpi.commdpi.com |
To overcome the limitations of conventional methods, such as long extraction times and potential compound degradation, advanced techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been developed. mdpi.com
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample matrix directly. This process creates localized high pressure and temperature within the plant cells, causing the cell walls to rupture and release the target compounds into the solvent. nih.gov This results in significantly reduced extraction times and solvent consumption. mdpi.com For the extraction of anthocyanins from açai, MAE was optimized to require only 10 minutes. mdpi.com The key parameters optimized in MAE include microwave power, irradiation time, solvent composition, and the liquid-to-solid ratio. mdpi.com
Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to induce cavitation in the solvent. The collapse of these cavitation bubbles near the cell walls generates microjets that disrupt the matrix, enhancing solvent penetration and facilitating the release of intracellular compounds. nih.gov Like MAE, UAE offers the advantages of shorter extraction times and higher efficiency compared to traditional methods. serbiosoc.org.rs The optimization of UAE involves adjusting parameters such as ultrasound amplitude, extraction time, temperature, and solvent concentration. nih.gov
Chromatographic Separation and Quantification Approaches
Following extraction, chromatographic techniques are essential for the separation, isolation, and quantification of this compound from the complex mixture of co-extracted compounds.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of anthocyanins. Reversed-phase HPLC, typically using a C18 column, is the standard method for separating these polar compounds.
The separation principle is based on the differential partitioning of analytes between a non-polar stationary phase (the C18 column) and a polar mobile phase. A gradient elution system is commonly employed, involving two solvents: an acidified aqueous solvent (e.g., water with formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient is programmed to gradually increase the proportion of the organic solvent, allowing for the sequential elution of compounds based on their polarity. Petunidin derivatives are retained on the column differently than other anthocyanins like delphinidin (B77816) or cyanidin (B77932), enabling their separation.
Detection is typically performed using a Diode-Array Detector (DAD), which measures the absorbance of the eluting compounds across a range of wavelengths. For purity assessment, preparative HPLC can be utilized to isolate the target compound, with purities often exceeding 95% being achievable. researchgate.net
Table 2: Typical HPLC Parameters for Anthocyanin Analysis
| Parameter | Typical Condition | Source |
|---|---|---|
| Stationary Phase (Column) | Reversed-phase C18 | |
| Mobile Phase A | Acidified Water (e.g., with formic acid) | |
| Mobile Phase B | Acetonitrile or Methanol | |
| Elution Mode | Gradient | |
| Detection | Diode-Array Detector (DAD) at ~520 nm | academicjournals.org |
Capillary Zone Electrophoresis (CZE) serves as a powerful alternative to HPLC for the analytical profiling of anthocyanins. nih.gov CZE separates charged molecules in a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. semanticscholar.org The separation is based on differences in the electrophoretic mobility of the analytes, which is a function of their charge-to-size ratio.
For anthocyanin analysis, CZE is typically performed using a buffer system such as sodium tetraborate, sometimes modified with an organic solvent like methanol to improve resolution. nih.govresearchgate.net Samples are injected hydrodynamically, and a high voltage is applied across the capillary. semanticscholar.org Detection is often carried out using a DAD. CZE offers advantages of high separation efficiency, short analysis times, and minimal sample and solvent consumption. semanticscholar.org The method has been successfully validated for the quantitative determination of anthocyanins in complex samples like wine, demonstrating good linearity and reproducibility. nih.gov
Mass Spectrometry-Based Characterization and Identification
Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of flavonoids like this compound. researchgate.net Due to its high sensitivity and specificity, MS provides precise molecular weight information and structural details through fragmentation analysis.
MS is most often coupled with a chromatographic separation technique, such as Liquid Chromatography (LC-MS). This hyphenated approach allows for the separation of compounds in a mixture before they enter the mass spectrometer for analysis. Electrospray Ionization (ESI) is a commonly used soft ionization technique that generates gas-phase ions from dissolved sample molecules without significant fragmentation, allowing for the determination of the molecular weight from the molecular ion peak.
For this compound, ESI-MS in positive ion mode would be expected to show a molecular ion corresponding to its mass. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides characteristic losses, such as the neutral loss of the arabinoside sugar moiety (132 u), leaving the aglycone fragment, Petunidin (m/z 317). academicjournals.org This fragmentation data, combined with high-resolution mass spectrometry (HRMS) that provides accurate mass measurements, allows for the unambiguous identification of the compound. nih.govnih.gov
Genetic and Molecular Regulation of Petunidin 3 Arabinoside Accumulation
Transcriptomic Analysis of Gene Expression Profiles Associated with Petunidin (B3231668) 3-Arabinoside Biosynthesis
Transcriptomic analysis, particularly through techniques like RNA sequencing (RNA-seq), has been instrumental in elucidating the genetic underpinnings of anthocyanin production. By comparing the transcriptomes of tissues with varying levels of petunidin 3-arabinoside, researchers can identify key genes involved in its biosynthesis.
Integrated transcriptomic and metabolomic studies have successfully identified numerous differentially expressed genes (DEGs) that are upregulated in tissues with high concentrations of petunidin derivatives. For instance, in a study on red-leaved walnut progeny, which accumulate delphinidin (B77816) 3-O-arabinoside (a direct precursor), transcriptome analysis revealed the significant upregulation of several structural genes in the anthocyanin biosynthetic pathway compared to their green-leaved counterparts. nih.govnih.gov These genes encode the enzymes that catalyze the sequential steps leading to anthocyanin formation.
Key structural genes consistently identified as DEGs in anthocyanin-rich tissues include:
Phenylalanine ammonia-lyase (PAL): Catalyzes the initial step in the phenylpropanoid pathway.
Cinnamate 4-hydroxylase (C4H): Involved in an early step of the general phenylpropanoid pathway. nih.govnih.gov
4-coumarate-CoA ligase (4CL): Another key enzyme in the phenylpropanoid pathway.
Chalcone (B49325) synthase (CHS): The first committed enzyme in the flavonoid biosynthesis pathway.
Chalcone isomerase (CHI): Catalyzes the conversion of chalcone into naringenin (B18129).
Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (B1209521). nih.govnih.gov
Flavonoid 3',5'-hydroxylase (F3'5'H): A critical enzyme that determines the B-ring hydroxylation pattern, leading to the production of dihydromyricetin (B1665482), the precursor for delphinidin and its derivatives like petunidin. nih.govnih.gov Its expression is essential for the synthesis of blue and purple anthocyanins.
Dihydroflavonol 4-reductase (DFR): Reduces dihydroflavonols to their corresponding leucoanthocyanidins. tdl.org
Anthocyanidin synthase (ANS) or Leucoanthocyanidin dioxygenase (LDOX): Catalyzes the conversion of leucoanthocyanidins to colored anthocyanidins. tdl.org
UDP-glucose: flavonoid 3-O-glucosyltransferase (UFGT): A glycosyltransferase that attaches a sugar moiety to the anthocyanidin, a crucial step for its stability and solubility. nih.govnih.gov The arabinoside moiety of this compound is attached by a specific glycosyltransferase.
In rapeseed seedlings exposed to high light stress, which led to a 59.7-fold increase in petunidin glucosides, transcriptomic analysis identified the significant upregulation of genes encoding Dihydroflavonol 4-reductase (BnDFR) and Anthocyanidin synthase (BnANS). tdl.org Similarly, studies in pink tea flowers identified petunidin 3-O-glucoside as a key pigment and revealed highly expressed structural genes involved in its formation. semanticscholar.org
Table 1: Key Differentially Expressed Structural Genes in Anthocyanin Biosynthesis
| Gene Abbreviation | Enzyme Name | Role in Pathway | Reference |
|---|---|---|---|
| PAL | Phenylalanine ammonia-lyase | Initial step of phenylpropanoid pathway | nih.gov |
| C4H | Cinnamate 4-hydroxylase | Phenylpropanoid pathway | nih.govnih.gov |
| CHS | Chalcone synthase | First committed step of flavonoid biosynthesis | nih.gov |
| F3H | Flavanone 3-hydroxylase | Dihydroflavonol synthesis | nih.govnih.gov |
| F3'5'H | Flavonoid 3',5'-hydroxylase | Dihydromyricetin synthesis (precursor for petunidin) | nih.govnih.gov |
| DFR | Dihydroflavonol 4-reductase | Leucoanthocyanidin synthesis | tdl.org |
| ANS | Anthocyanidin synthase | Anthocyanidin synthesis | tdl.org |
| UFGT | UDP-glucose: flavonoid 3-O-glucosyltransferase | Glycosylation of anthocyanidins | nih.govnih.gov |
A strong positive correlation between the expression levels of biosynthetic genes and the accumulation of specific anthocyanins, including this compound, is a recurring finding in plant science research. researchgate.net In Acer triflorum, the expression of key structural genes like CHS, F3H, and DFR was found to be highly expressed in red leaves, which correlated with the accumulation of various anthocyanins. slu.se Similarly, in jujube, the expression patterns of genes such as ZjSQS1, ZjCYP450/1, and ZjOSC1 were consistent with the accumulation of related metabolites during fruit development. mdpi.com
In a study on Iris germanica, the accumulation of predominant anthocyanins, such as delphinidin 3-O-glucoside, was positively correlated with the expression of specific UDP-glycosyltransferase genes (IgUFGT2). nih.gov This highlights the importance of the final modification steps in determining the specific anthocyanin profile. Conjoint analysis of transcriptomes and metabolomes in red- and green-leaved walnuts demonstrated that the high expression of genes like C4H, F3H, and F3'5'H was directly linked to the higher content of delphinidin 3-O-galactoside and delphinidin 3-O-arabinoside in the red leaves. nih.govnih.gov
Role of Transcription Factors in Orchestrating this compound Biosynthesis
The expression of the structural genes involved in anthocyanin biosynthesis is tightly controlled by a network of transcription factors (TFs). These regulatory proteins bind to the promoter regions of the structural genes, activating or repressing their transcription in a coordinated manner.
The primary regulatory mechanism for anthocyanin biosynthesis in most plants involves the formation of a protein complex known as the MBW complex. mdpi.comresearchgate.net This complex consists of proteins from three major transcription factor families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat (WDR) proteins. mdpi.comnih.gov
R2R3-MYB proteins are key determinants of specificity in the flavonoid pathway. They recognize and bind to specific DNA sequences in the promoters of late biosynthetic genes (LBGs) like DFR and ANS. In rapeseed, the expression of two PRODUCTION OF ANTHOCYANIN PIGMENTATION 2 (BnPAP2) genes, which are MYB-type TFs, was upregulated by high light stress and associated with increased anthocyanin biosynthesis. tdl.org
bHLH proteins act as co-activators, interacting with MYB proteins to enhance their transcriptional activity. The GLABRA 3 (BnGL3) gene, a bHLH-type TF, was also found to be induced by high light in rapeseed, implicating it in the regulatory network. tdl.org
WD40 proteins , such as TRANSPARENT TESTA GLABRA 1 (TTG1) in Arabidopsis, serve as a scaffold, stabilizing the interaction between the MYB and bHLH proteins to form a functional MBW activation complex. mdpi.com
In red walnuts, which accumulate delphinidin 3-O-arabinoside, transcriptome analysis identified three MYB TFs predicted to be activators and five WD40 proteins whose expression was significantly higher compared to green walnuts, underscoring the central role of the MBW complex. nih.gov
The APETALA2/Ethylene Responsive Factor (AP2/ERF) family of transcription factors, known for their roles in development and stress responses, also participates in the regulation of anthocyanin biosynthesis. nih.govnih.govfrontiersin.org While the MBW complex is the central regulator, AP2/ERF TFs can modulate the pathway, sometimes by interacting with components of the MBW complex itself. nih.gov The regulatory mechanism can be positive or negative depending on the specific AP2/ERF protein and the plant species. For instance, in mulberry, the ERF5 protein controls anthocyanin accumulation by interacting with MYBA and the structural gene F3H. nih.gov These findings suggest that AP2/ERF factors act as an additional layer of regulation, fine-tuning the output of the anthocyanin pathway in response to developmental and environmental cues.
Table 2: Key Transcription Factor Families Regulating Anthocyanin Biosynthesis
| Transcription Factor Family | Representative Genes/Proteins | Function | Reference |
|---|---|---|---|
| R2R3-MYB | PAP, MYB114 | Binds to promoters of structural genes, provides specificity | tdl.orgsemanticscholar.org |
| bHLH | GL3, TT8 | Interacts with MYB proteins to enhance activation | tdl.org |
| WD40 | TTG1 | Stabilizes the MYB-bHLH interaction, forms MBW complex | mdpi.com |
| AP2/ERF | ERF5, LrAP2/ERF16 | Modulates the pathway, interacts with MBW components | nih.govnih.gov |
Integrated Metabolomic and Transcriptomic Approaches to Unravel Regulatory Networks
Combining metabolomics (the study of metabolites) and transcriptomics provides a powerful, systems-level view of the regulatory networks governing this compound accumulation. semanticscholar.org This integrated approach allows researchers to simultaneously identify the accumulation of specific anthocyanins and the expression profiles of the genes responsible for their synthesis.
Studies in red walnut, for example, used this integrated strategy to link the high accumulation of delphinidin 3-O-arabinoside and other anthocyanins directly to the elevated expression of structural genes (C4H, F3H, F3'5'H) and key regulatory genes (MYBs and WD40s). nih.govnih.gov Similarly, an integrated analysis in Toona sinensis leaves identified 510 genes and 23 anthocyanin-related metabolites with a strong positive correlation, revealing a complex regulatory network. mdpi.com In this study, the core derivative was identified as Cyanidin-3-O-arabinoside, which showed a 520.93-fold higher abundance in red leaves compared to green ones. mdpi.com This type of analysis is crucial for building comprehensive models of metabolic pathways and for identifying key points of regulation that can be targeted for crop improvement or metabolic engineering.
Genetic Determinants of this compound Content in Plant Breeding
In the realm of plant breeding, the identification of quantitative trait loci (QTLs) associated with variations in anthocyanin content has been a significant focus. QTL mapping allows for the identification of genomic regions that harbor genes influencing the accumulation of specific anthocyanins, including petunidin glycosides.
Recent studies in blueberry, a crop known for its rich anthocyanin profile, have provided valuable insights into the genetic control of these compounds. While specific research on this compound is limited, studies on closely related petunidin derivatives offer a strong foundation for understanding its genetic regulation.
A study on a tetraploid highbush blueberry population identified several QTLs associated with the concentration of various anthocyanins. Although this compound was not individually quantified, QTLs for total petunidin content and other petunidin glycosides, such as petunidin 3-galactoside, were identified. Notably, a consistent and significant QTL for petunidin 3-galactoside was detected on linkage group 2 (LG2) across multiple years. frontiersin.org
Table 1: Quantitative Trait Loci (QTLs) Associated with Petunidin 3-Galactoside Content in Blueberry
| Linkage Group | Position (cM) | LOD Score (2019) | LOD Score (2020) | % Phenotypic Variance Explained (2019) | % Phenotypic Variance Explained (2020) |
| LG2 | 102 - 113 | 6.2 - 41.5 | 6.0 - 14.2 | 9.0 - 77.5 | 4.2 - 39.0 |
LOD (Logarithm of the odds) score indicates the statistical significance of the QTL. A higher LOD score suggests a stronger association between the genomic region and the trait. frontiersin.org
The identification of such QTLs is a critical first step in marker-assisted selection (MAS), a breeding strategy that uses molecular markers to select for desired traits. By identifying plants that carry the favorable alleles within these QTL regions, breeders can more efficiently develop cultivars with higher levels of specific anthocyanins like this compound.
Furthermore, research into the genetic control of anthocyanin biosynthesis in model plants like Petunia has revealed the importance of regulatory genes, particularly transcription factors from the MYB, bHLH, and WD40 families. nih.govnih.gov These proteins form a complex that activates the expression of structural genes responsible for producing anthocyanins. For instance, the ANTHOCYANIN1 (AN1) gene in petunia, which encodes a bHLH transcription factor, is essential for anthocyanin synthesis. nih.gov Mutations in such regulatory genes can lead to significant changes in the anthocyanin profile of a plant.
While direct QTLs for this compound are yet to be definitively mapped in most crops, the knowledge gained from related compounds and model organisms provides a clear path forward. Future research will likely focus on fine-mapping the identified QTLs to pinpoint the exact causative genes and on elucidating the specific regulatory networks that control the flux towards this compound production. This will ultimately enable more precise and efficient breeding of crops with enhanced levels of this beneficial compound.
Ecological and Phytochemical Significance of Petunidin 3 Arabinoside
Contribution to Plant Coloration and Visual Signaling
Anthocyanins are the primary source of red, purple, and blue hues in the plant kingdom. hmdb.cascribd.com The specific color imparted by an anthocyanin, such as petunidin (B3231668) 3-arabinoside, is influenced by factors like the pH of the cell's vacuoles where it is stored. nih.gov Generally, these pigments appear red in acidic conditions, violet in neutral pH, and blue in alkaline environments. nih.gov
The coloration produced by petunidin 3-arabinoside and related compounds is a critical component of a plant's reproductive strategy. encyclopedia.pub The vibrant colors of flowers and fruits serve as powerful visual signals to attract animals. mdpi.com In flowers, these colors attract pollinators like insects and birds, which are essential for fertilization and the sexual reproduction of many plant species. scribd.comencyclopedia.pub In fruits, the rich purples and reds signal ripeness and edibility to animals, which consume the fruit and then disperse the seeds in their droppings, aiding in the plant's propagation. nih.govmdpi.com
This compound has been identified as a key pigment in the fruits of numerous species, particularly within the Vaccinium genus. Its presence contributes to the characteristic deep blue and purple colors of bilberries, highbush blueberries, and lowbush blueberries. hmdb.ca The accumulation of this and other petunidin glycosides is also responsible for the coloration in the leaves of certain plants, such as some varieties of potato (Solanum tuberosum).
Table 1: Examples of this compound and Related Glycosides in Plant Coloration
| Plant Species | Genus | Plant Part | Related Petunidin Glycoside(s) | Observed Color |
| Highbush Blueberry | Vaccinium | Fruit | This compound, Petunidin 3-glucoside, Petunidin 3-galactoside | Blue, Purple |
| Bilberry | Vaccinium | Fruit | This compound, Petunidin 3-glucoside, Petunidin 3-galactoside | Dark Blue, Purple |
| Potato | Solanum | Tuber, Leaves | Petunidin 3-glucoside and other acylated forms | Red, Purple |
| Petunia | Petunia | Flower | Petunidin 3-glucoside | Red, Purple |
Role in Plant-Environment Interactions and Adaptation
Beyond its role in reproduction, this compound is integral to a plant's ability to cope with environmental challenges. As a flavonoid, it is part of a suite of secondary metabolites that plants produce to defend against both abiotic (non-living) and biotic (living) stresses. nih.govmdpi.com
A primary function of this compound is photoprotection. nih.gov Anthocyanins, including this compound, can absorb ultraviolet (UV) and blue light, effectively acting as a natural sunscreen. nih.govcabidigitallibrary.org This shields the plant's sensitive photosynthetic tissues from damage caused by excessive solar radiation. cabidigitallibrary.org This protective role is crucial for plants growing in environments with high light intensity.
Furthermore, this compound exhibits significant antioxidant activity. nih.govnih.gov Abiotic stresses such as drought, extreme temperatures, and high salinity can lead to the overproduction of reactive oxygen species (ROS) within plant cells. nih.govcabidigitallibrary.org ROS are highly reactive molecules that can cause severe oxidative damage to essential cellular components like DNA, proteins, and lipids. mdpi.com this compound, like other flavonoids, can neutralize these harmful molecules, thereby mitigating oxidative stress and enhancing the plant's tolerance to the environmental challenge. cabidigitallibrary.orgnih.gov
In the context of biotic interactions, flavonoids serve as a chemical defense against pathogens and herbivores. mdpi.comnih.gov While direct studies on this compound are limited, the established role of flavonoids suggests it contributes to making plant tissues less palatable or even toxic to insects and other herbivores. nih.gov Its antioxidant properties may also help the plant defend against the oxidative damage that occurs during a pathogen attack. nih.gov The production of these compounds is often induced or increased when a plant is wounded or infected, highlighting their role in its active defense system. mdpi.com
Table 2: Protective Roles of this compound in Plant Adaptation
| Stress Factor | Type | Protective Mechanism | Role of this compound |
| High Light / UV Radiation | Abiotic | Photoprotection | Acts as a "sunscreen" by absorbing excess light energy. nih.govcabidigitallibrary.org |
| Drought, Salinity, Cold | Abiotic | Antioxidant Defense | Scavenges and neutralizes harmful Reactive Oxygen Species (ROS). nih.govnih.gov |
| Herbivores, Pathogens | Biotic | Chemical Defense | Contributes to the plant's general flavonoid-based defense system. mdpi.comnih.gov |
Chemotaxonomic Implications within Plant Genera
Chemotaxonomy is the classification of organisms based on their chemical constituents. The presence, absence, or relative abundance of specific secondary metabolites, like this compound, can provide valuable clues about the evolutionary relationships between different plant species. researchgate.net
The distribution of this compound and other petunidin glycosides has proven to be a useful taxonomic marker, particularly within the family Ericaceae, and most notably in the genus Vaccinium. mdpi.combenthamopen.com Detailed chemical analyses have shown that this compound is a characteristic component in the anthocyanin profile of many Vaccinium species, including V. myrtillus (bilberry), V. corymbosum (highbush blueberry), and V. uliginosum (bog bilberry). mdpi.combenthamopen.com The specific combination of different anthocyanin glycosides, including those of petunidin, can help distinguish between different species and even cultivars within the genus. mdpi.comnih.gov For instance, the anthocyanin profiles of cranberries (V. oxycoccos), which are rich in cyanidin (B77932) and peonidin (B1209262) arabinosides, differ from those of blueberries. mdpi.com
In the Solanaceae family, which includes economically important plants like potatoes and eggplants, anthocyanin profiles are also used for taxonomic and domestication analysis. ug.edu.plresearchgate.net While a broader range of petunidin glycosides is often studied, their presence is a key feature of the chemical fingerprint used to classify different species and varieties. The specific types and amounts of these compounds can help differentiate wild species from domesticated cultivars. ug.edu.pl The use of flavonoid glycosides as taxonomic markers is a well-established principle, reinforcing the utility of this compound in understanding plant relationships. researchgate.net
Q & A
Q. What biological activities are associated with this compound in preclinical studies?
- Methodological Answer : In vivo studies using C57BL/6 mice models demonstrate dose-dependent effects on metabolic markers (e.g., reduced blood glucose, triglycerides) and inflammatory cytokines (e.g., TNF-α, IL-6) under high-fat diets . For cell-based assays, researchers should use physiologically relevant doses (e.g., 10–100 μM) and validate outcomes with inhibitors (e.g., NF-κB or MAPK pathway blockers) .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. pro-oxidant effects) may arise from differences in:
- Dosage : Compare dose-response curves across studies.
- Model systems : Validate findings in both primary cells (e.g., macrophages) and in vivo models.
- Bioavailability : Account for metabolite formation (e.g., colonic degradation products) using simulated digestion protocols .
- Statistical power : Ensure adequate sample sizes (n ≥ 6 for animal studies) and blinded analyses to reduce bias .
Q. What strategies optimize the stability of this compound in cell culture or in vivo experiments?
- Methodological Answer : Anthocyanins are pH-sensitive and prone to degradation. Strategies include:
- pH control : Maintain media pH ≤ 3.0 using citrate buffers.
- Light protection : Use amber vials and dark incubation conditions.
- Encapsulation : Liposomal or nanoparticle-based delivery systems enhance stability and cellular uptake .
- Cold storage : Store stock solutions at −80°C with antioxidants (e.g., 0.1% ascorbic acid) .
Q. How can researchers elucidate the mechanistic pathways of this compound in metabolic regulation?
- Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling with pathway enrichment tools (e.g., KEGG, GO). For example:
- Gene knockout models : Use AMPKα-deficient mice to test its role in glucose-lowering effects.
- Silencing RNA (siRNA) : Target candidate genes (e.g., PPARγ, SIRT1) in adipocytes or hepatocytes.
- Chromatin immunoprecipitation (ChIP) : Assess direct binding to regulatory DNA regions .
Q. What comparative approaches distinguish this compound’s bioactivity from other arabinosylated anthocyanins?
- Methodological Answer : Structure-activity relationship (SAR) studies are essential:
- Synthetic analogs : Modify the sugar moiety (e.g., galactoside vs. arabinoside) and compare binding affinities to targets like COX-2 or α-glucosidase.
- Molecular docking : Predict interactions using software (e.g., AutoDock Vina) and validate via surface plasmon resonance (SPR) .
- In vitro assays : Test inhibition of inflammatory enzymes (e.g., LOX, iNOS) across analogs .
Methodological Considerations
- Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw HPLC/MS data and experimental protocols in supplementary materials .
- Ethical Compliance : For in vivo studies, include ethics committee approval numbers and detailed animal care protocols (e.g., ARRIVE guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
